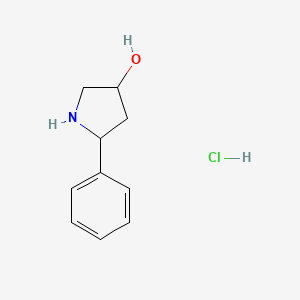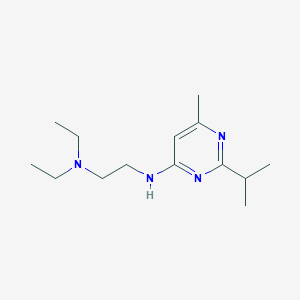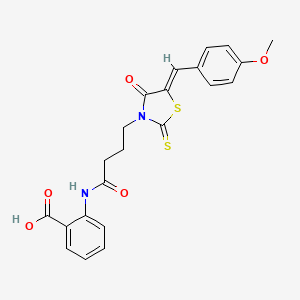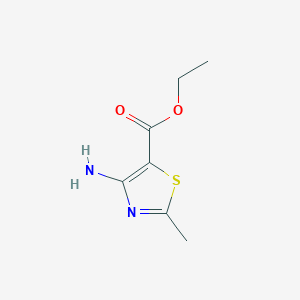amine CAS No. 914235-80-6](/img/structure/B2703170.png)
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine, also known as BDTA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine is not fully understood, but it is believed to act as an inhibitor of protein-protein interactions. Specifically, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to bind to the SH3 domain of the protein Crk, which plays a role in cell signaling and proliferation. By inhibiting this interaction, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine may have anti-cancer properties.
Biochemical and Physiological Effects:
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to have a selective inhibitory effect on the proliferation of cancer cells, while having little to no effect on normal cells. This selectivity is thought to be due to the high expression of the Crk protein in cancer cells. In addition, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been shown to inhibit the migration and invasion of cancer cells. These effects make [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine a promising candidate for anti-cancer therapy.
实验室实验的优点和局限性
One advantage of using [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine in lab experiments is its specificity for the Crk protein. This allows for targeted inhibition of protein-protein interactions and reduces the likelihood of off-target effects. However, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, the multi-step synthesis process can be time-consuming and may limit the availability of the compound for research purposes.
未来方向
There are several future directions for research involving [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine. One area of interest is the development of more efficient synthesis methods to improve the availability of the compound. Another area of research is the investigation of the potential anti-cancer properties of [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine in vivo, using animal models. Additionally, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine could be studied in combination with other anti-cancer agents to determine if it has synergistic effects. Finally, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine could be further explored as a tool for drug discovery, particularly in the development of new anti-cancer drugs.
合成方法
The synthesis of [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine involves a multi-step process that begins with the reaction of 4-butoxy-2,3-dimethylphenol with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with 2-thienylmethylamine to yield [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine. The purity of the final product can be improved through recrystallization.
科学研究应用
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been studied as a potential anti-cancer agent and as a tool for drug discovery. In biochemistry, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been used as a probe to study protein-ligand interactions. In materials science, [(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine has been investigated for its potential use in organic electronics.
属性
IUPAC Name |
4-butoxy-2,3-dimethyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-4-5-10-21-16-8-9-17(14(3)13(16)2)23(19,20)18-12-15-7-6-11-22-15/h6-9,11,18H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBZKXYDTNCAVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Butoxy-2,3-dimethylphenyl)sulfonyl](2-thienylmethyl)amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2703090.png)
![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2703093.png)

![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2703095.png)


![allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2703099.png)
![7-methyl-N-(6-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2703101.png)
![2-[2-(1H-imidazol-1-yl)ethoxy]aniline](/img/structure/B2703103.png)


![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2703106.png)
![7-(2-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2703107.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[(2,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2703110.png)